molecular formula C16H17NO B14654704 4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 46861-37-4

4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B14654704
CAS No.: 46861-37-4
M. Wt: 239.31 g/mol
InChI Key: MUQCMMUAFZJTAL-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazepine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzoxazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxazepine ring system differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

46861-37-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-methyl-5-phenyl-3,5-dihydro-2H-1,4-benzoxazepine

InChI

InChI=1S/C16H17NO/c1-17-11-12-18-15-10-6-5-9-14(15)16(17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3

InChI Key

MUQCMMUAFZJTAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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